Benanserin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
525-02-0 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |
InChI Key |
HEVSQLIUCMHBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |
Appearance |
Solid powder |
Other CAS No. |
525-02-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |
Origin of Product |
United States |
Molecular Design and Synthetic Methodologies for Benanserin Hydrochloride and Its Analogues
Strategies for Tryptamine (B22526) and Indolizine (B1195054) Core Synthesis
The synthesis of the tryptamine core, which is central to Benanserin's structure, relies on established and versatile methods for indole (B1671886) ring formation and substitution. The indolizine core, while not present in Benanserin itself, represents a related N-fused heterocyclic scaffold whose synthesis involves distinct strategies, often starting from pyridine-based precursors. rsc.orgijettjournal.org Common approaches for indolizine synthesis include 1,3-dipolar cycloaddition reactions between pyridinium (B92312) ylides and dipolarophiles, as well as transition metal-catalyzed cycloisomerization processes. rsc.orgchim.it
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. rsc.orgwikipedia.org Discovered in 1883 by Emil Fischer, this reaction remains a highly effective and widely used protocol for preparing substituted indoles, including those required for tryptamine synthesis. rsc.orgwikipedia.org The reaction is pivotal in the synthesis of numerous pharmaceuticals, particularly antimigraine drugs of the triptan class which share the tryptamine scaffold. wikipedia.org
The mechanism proceeds through several steps:
Formation of a phenylhydrazone from the reaction of an arylhydrazine with a carbonyl compound.
Tautomerization of the phenylhydrazone to its enamine isomer.
A cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement (aza-Cope rearrangement) under acidic catalysis.
Loss of ammonia (B1221849) and subsequent cyclization to form the aromatic indole ring. wikipedia.org
The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl2) and boron trifluoride (BF3). wikipedia.org For the synthesis of the tryptamine core needed for Benanserin, a key carbonyl component is a protected form of 4-aminobutanal, such as 4-phthalimidobutanal. sciencemadness.org Reacting a suitably substituted phenylhydrazine (B124118) (e.g., 4-methoxyphenylhydrazine) with this aminobutanal (B8533048) equivalent under Fischer conditions directly constructs the tryptamine skeleton. sciencemadness.orgresearchgate.net
| Catalyst Type | Examples | Typical Conditions | Notes |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent (e.g., acetic acid, ethanol) | Classic, widely used, and effective for many substrates. wikipedia.org |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Often used in stoichiometric amounts | Useful for substrates sensitive to strong protonic acids. wikipedia.org |
| Solid Supports | Acidic clays, zeolites | Heterogeneous catalysis, allowing for easier workup | Considered a greener alternative to traditional acids. |
Functionalization of the indole nitrogen (N-1 position) is a key step in the synthesis of Benanserin to introduce the benzyl (B1604629) group. While the C-3 position of indole is significantly more nucleophilic, selective N-alkylation can be achieved under specific reaction conditions. cdnsciencepub.com A common strategy involves the deprotonation of the indole N-H with a strong base to form an indolide anion, which then acts as a nucleophile. cdnsciencepub.com
Common bases for this transformation include sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting anion readily reacts with an alkylating agent, such as benzyl bromide, to yield the N-alkylated product. Phase-transfer catalysis offers an alternative methodology, using a quaternary ammonium (B1175870) salt to ferry the indolide anion from a solid or aqueous phase into an organic phase where it reacts with the alkylating agent. cdnsciencepub.com This method can be performed under milder conditions compared to the use of strong bases. cdnsciencepub.com
| Method | Reagents | Advantages | Challenges |
|---|---|---|---|
| Strong Base Deprotonation | NaH, KH in DMF/THF; Benzyl halide | High yields, well-established. cdnsciencepub.com | Requires anhydrous conditions; potential for side reactions. |
| Phase-Transfer Catalysis (PTC) | NaOH (aq), Benzyl halide, Tetrabutylammonium salt | Milder conditions, no need for strong bases or anhydrous solvents. cdnsciencepub.com | Reaction rates can be slower. |
| Palladium-Catalyzed | Aryl halide, Pd catalyst, ligand, base | Broad scope for aryl and vinyl groups. | Requires expensive catalyst and ligands. |
| Dinuclear Zinc-Catalyzed | Chiral ProPhenol ligand, ZnEt₂ | Enantioselective for certain substrates. mdpi.com | More specialized and substrate-dependent. |
Derivatization and Functionalization Techniques for Analogues
Creating analogues of Benanserin involves modifying its core structure to explore structure-activity relationships (SAR). Derivatization can occur at several positions:
Indole Ring Substitution: Analogues can be prepared by starting with differently substituted phenylhydrazines in the Fischer synthesis to vary the substituents on the benzene (B151609) portion of the indole ring. For example, altering the position or nature of the methoxy (B1213986) group can be achieved.
N-1 Position: The N-benzyl group can be replaced with other alkyl, aryl, or heterocyclic moieties using the N-alkylation methods described previously with different electrophiles.
Tryptamine Side Chain: The ethylamine (B1201723) side chain can be modified. For instance, alkyl groups can be introduced on the nitrogen atom or the alpha/beta carbons.
C-2 Position: The 2-methyl group of Benanserin can be altered by choosing a different ketone (e.g., other methyl alkyl ketones) in the initial Fischer synthesis.
Late-stage functionalization is a powerful strategy for derivatizing complex molecules. For scaffolds like indolizine, which are related to indole, modular approaches allow for the synthesis of diverse libraries by modifying different parts of the molecule post-synthesis. nih.gov For serotonin-related compounds, derivatization techniques are also crucial for analytical purposes, often involving reactions with reagents like benzylamine (B48309) or 1,2-diphenylethylenediamine to form highly fluorescent products for detection in biological samples. nih.gov
Advanced Synthetic Protocols for Benanserin Hydrochloride Scaffolds
Modern synthetic chemistry offers advanced protocols for the efficient construction of complex heterocyclic scaffolds like the tetracyclic indoline (B122111) systems found in many indole alkaloids. nih.gov These methods often improve upon classical syntheses by increasing efficiency, reducing step counts, and allowing for greater molecular complexity.
Palladium-catalyzed reactions are particularly prominent. The Buchwald modification of the Fischer indole synthesis, for example, involves the Pd-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate in situ. wikipedia.org Furthermore, palladium-catalyzed domino or cascade reactions have been developed to assemble complex fused indole skeletons in a single step. mdpi.com These reactions, such as a Larock indole annulation/Tsuji-Trost allylation cascade, can rapidly build molecular complexity from simpler starting materials. mdpi.com
Other advanced strategies include:
(3+2) Cycloadditions: These reactions can be used to construct complex, fused tetracyclic systems in a single, highly diastereoselective step, as demonstrated in the synthesis of pyrrolidine-fused cyclohepta-indoles. acs.org
Iridium-Catalyzed Alkylation: Direct C-3 alkylation of indoles using N-protected β-amino alcohols can be achieved via an iridium-catalyzed "borrowing hydrogen" strategy, providing a sustainable and direct route to tryptamine derivatives. sciencemadness.org
These advanced methods provide powerful tools for synthesizing not only Benanserin but also a diverse library of complex analogues for chemical and biological investigation.
Pharmacological Characterization: Receptor Interactions and Molecular Mechanisms of Action
Serotonin (B10506) 5-HT2 Receptor Antagonism
A primary mechanism of action for Blonanserin is its potent antagonism at serotonin 5-HT2A receptors. nih.govmedchemexpress.com This interaction is crucial to its therapeutic effects, particularly in modulating dopaminergic pathways and mitigating the risk of extrapyramidal symptoms that can arise from potent dopamine (B1211576) receptor blockade alone. patsnap.com
Blonanserin exhibits a high affinity for the serotonin 5-HT2A receptor, with a reported binding affinity (Ki) of approximately 0.812 nM. medchemexpress.comwikipedia.org Its affinity for the dopamine D2 receptor is even higher (Ki = 0.142 nM), making it a potent dopamine-serotonin antagonist. medchemexpress.comwikipedia.org A key feature of Blonanserin's selectivity is its significantly lower affinity for other receptors that are often associated with undesirable side effects. nih.govpatsnap.com It binds weakly to 5-HT2C, adrenergic α1, histamine (B1213489) H1, and muscarinic M1 receptors. researchgate.netnih.gov This selectivity profile is thought to underlie its reduced propensity to cause side effects like weight gain, sedation, and orthostatic hypotension compared to other antipsychotics. nih.govpatsnap.com
Interactive Table: Receptor Binding Affinities (Ki, nM)
| Receptor | Blonanserin | Risperidone | Haloperidol |
| 5-HT2A | 0.812 | 0.16 | 30 |
| Dopamine D2 | 0.142 | 3.3 | 0.67 |
| Dopamine D3 | 0.494 | 8.1 | 0.7 |
| Adrenergic α1 | 26.7 | 0.77 | 6.2 |
| Histamine H1 | 79.4 | 2.1 | 1,200 |
| Muscarinic M1 | >10,000 | 450 | 3,100 |
Data sourced from multiple studies. nih.govwikipedia.orgresearchgate.net Values are approximate Ki (nM); lower values indicate higher affinity.
The functional antagonism of Blonanserin at 5-HT2A receptors has been demonstrated in preclinical studies. In animal models, the therapeutic effects of Blonanserin on phencyclidine (PCP)-induced cognitive deficits were significantly blocked by the administration of DOI, a selective 5-HT2A receptor agonist. nih.govnih.gov This finding confirms that Blonanserin's beneficial effects are mediated, at least in part, through the functional blockade of 5-HT2A receptors. nih.gov The antagonism of these receptors by Blonanserin is believed to facilitate dopamine release in the prefrontal cortex, contributing to its efficacy. nih.gov
Investigation of Alternative Pharmacological Targets
While Blonanserin's primary pharmacology is centered on 5-HT2A and dopamine D2/D3 receptors, its complete mechanism involves interactions with other molecular targets.
An extensive review of the scientific literature did not yield studies investigating the activity of Blonanserin or its direct structural analogues on the SH2-containing inositol (B14025) 5-phosphatase 1 (SHIP1) and SHIP2 paralogs. Research into small molecule modulators of SHIP1/2 has largely focused on structurally distinct classes of compounds, such as aminosteroids and bis-sulfonamides. nih.govmdpi.com Therefore, no data is currently available to characterize the interaction of Blonanserin with this particular enzymatic pathway.
Intracellular Signaling Pathway Modulation by Benanserin Hydrochloride
The receptor antagonism exerted by Blonanserin initiates a cascade of intracellular signaling events that are central to its mechanism of action. nih.gov Research demonstrates that Blonanserin's blockade of both dopamine D3 and serotonin 5-HT2A receptors leads to an increase in dopaminergic neurotransmission, particularly in the medial prefrontal cortex (mPFC). nih.govnih.gov
This enhanced dopamine level results in the indirect stimulation of postsynaptic dopamine D1 receptors. nih.gov Activation of D1 receptors subsequently engages the Protein Kinase A (PKA) signaling pathway. nih.govnih.gov Studies have confirmed this link by showing that the therapeutic effects of Blonanserin can be blocked by H-89, a PKA inhibitor. nih.govresearchgate.net A critical downstream target of this pathway is the NMDA receptor. Activated PKA phosphorylates the NR1 subunit of the NMDA receptor at a specific site (Ser897). nih.govnih.gov This phosphorylation event is believed to be a key molecular mechanism through which Blonanserin ameliorates cognitive impairments observed in animal models of schizophrenia. nih.gov This D1-PKA-NMDA signaling cascade represents a complex, indirect mechanism by which Blonanserin modulates glutamatergic function secondary to its primary receptor targets. nih.govnih.gov
Structure Activity Relationship Sar Studies of Benanserin Hydrochloride
Elucidation of Key Structural Motifs for Receptor Binding and Activity
Studies on Ketanserin, a prototypical 5-HT2 antagonist, have revealed that the molecule's structure can be simplified to a certain extent without a significant loss of affinity, highlighting the most crucial components of the pharmacophore. The primary motifs identified as vital for receptor binding include:
The Intact Benzoylpiperidine Moiety : This part of the molecule is considered a cornerstone for high-affinity binding. Research indicates that the integrity of the piperidine (B6355638) ring is important, as ring-opening modifications lead to a reduction in affinity nih.gov. This suggests that the specific conformation and steric bulk provided by this cyclic structure are crucial for fitting into the receptor's binding pocket.
The Benzylic Carbonyl Group : This functional group is believed to play a prominent role in anchoring or orienting the compound within the 5-HT2A receptor nih.gov. Its electron-withdrawing nature and potential for hydrogen bonding likely contribute to a stable interaction with amino acid residues in the binding site.
The Terminal Aromatic Region : While the quinazoline-2,4-dione moiety of Ketanserin contributes to binding, it has been shown that this part of the molecule can be structurally simplified with retention of 5-HT2 affinity nih.gov. For instance, replacing it with a simpler phenylbutyl group can result in compounds with nearly the same affinity as Ketanserin nih.gov. This indicates that a hydrophobic aromatic feature at this position is sufficient for effective interaction.
Together, these motifs form the basic pharmacophore required for potent 5-HT2A receptor antagonism. The spatial arrangement and electronic properties of these key features dictate the molecule's ability to recognize and bind to the receptor.
Impact of Functional Group Modifications on Pharmacological Activity
The modification of functional groups on the core scaffold of Benanserin-like molecules has a profound impact on their pharmacological activity, including binding affinity and selectivity. Systematic alterations of different parts of the molecule have provided a clearer picture of the SAR.
Alterations of the Benzylic Substituent : The nature of the substituent at the benzylic position is a significant determinant of how these compounds bind to 5-HT2A receptors nih.gov. Varying this group from a carbonyl to an alcohol or a methylene (B1212753) group has a non-parallel influence on binding affinity, which can also be affected by the length of the N-alkyl chain on the piperidine ring nih.gov. This suggests that the benzylic position may interact with a part of the receptor that is sensitive to both electronic and steric changes.
Piperidine vs. Piperazine (B1678402) Ring : The conversion of the piperidine ring to a piperazine ring is a modification that can be tolerated, but it may lead to the resulting analogs binding in more than one orientation at the receptor nih.gov. The introduction of a second nitrogen atom into the ring alters its basicity and hydrogen bonding potential, which can affect its interaction with the receptor.
The following table summarizes the effects of various functional group modifications on the binding affinity of Ketanserin analogs for the 5-HT2A receptor.
| Modification | Compound Example | Effect on 5-HT2A Affinity | Reference |
| Simplification of the quinazoline-2,4-dione moiety | N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine | Affinity retained (Ki = 5.3 nM vs. 3.5 nM for Ketanserin) | nih.gov |
| Ring-opening of the piperidine ring | - | Reduced affinity | nih.gov |
| Variation of the benzylic substituent (e.g., carbonyl to alcohol) | - | Non-parallel influence on binding | nih.gov |
| Conversion of piperidine to piperazine | - | May lead to multiple binding orientations | nih.gov |
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with a receptor, leading to differences in affinity, efficacy, and even the signaling pathway that is activated nih.govnih.gov.
For a molecule like Benanserin, which may possess chiral centers, the different enantiomers can exhibit distinct pharmacological profiles. This is because the binding site of a receptor is itself asymmetrical, composed of chiral amino acids. As a result, one enantiomer of a chiral drug may fit into the binding site more precisely than its mirror image, much like a hand fits into a specific glove nih.gov.
This differential interaction can lead to one enantiomer being significantly more potent than the other. In some cases, one enantiomer may be responsible for the therapeutic effects, while the other could be inactive or even contribute to side effects nih.gov. For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, stereoisomers of a ligand can induce different receptor conformations upon binding. This can, in turn, lead to biased agonism, where different stereoisomers preferentially activate different downstream signaling pathways (e.g., Gs versus Gi protein coupling) nih.gov.
While specific studies on the stereochemistry of Benanserin hydrochloride are not widely available, the general principles of stereoselectivity in drug-receptor interactions strongly suggest that the stereochemical configuration would be a critical determinant of its pharmacological activity.
Computational and Molecular Modeling Approaches in SAR Elucidation
Computational and molecular modeling techniques are invaluable tools for understanding the SAR of ligands at a molecular level. These methods allow for the construction of three-dimensional models of receptors and the simulation of how ligands interact with them.
For the 5-HT2 receptor family, molecular modeling has been used to build 3D models of the receptor and to study the interactions of antagonists like Ketanserin and Ritanserin nih.gov. These studies can predict the binding orientation of the ligand within the receptor's binding pocket and identify key amino acid residues involved in the interaction.
Key findings from molecular modeling studies of Ketanserin-like compounds at the 5-HT2C receptor include:
Interaction with Aromatic Residues : The fluoro-benzene ring of the antagonists is predicted to interact strongly with aromatic residues within the receptor model nih.gov.
Hydrogen Bonding : The model suggests that specific residues, such as Asn333 in transmembrane helix 6, may be involved in hydrogen-bonding interactions with the ligand nih.gov.
Determinants of Selectivity : Computational models also suggest that certain residues, such as the one corresponding to Cys362 in transmembrane helix 7, may be important for determining the selectivity of binding to different subtypes of the 5-HT2 receptor (e.g., 5-HT2A vs. 5-HT2C) nih.gov.
Preclinical Research Applications and Methodologies
In Vivo Animal Model Studies
Neuropharmacological and Behavioral Assessments
Psychopharmacological Activity Monitoring
Without any available data, it is not possible to construct the requested data tables or provide detailed research findings for Benanserin hydrochloride. The scientific community awaits the publication of any research that may have been conducted on this compound to understand its potential pharmacological profile and therapeutic applications.
Muscle Movement Capacity and Reaction Time Analysis
Currently, publicly available scientific literature lacks specific preclinical studies detailing the effects of this compound on muscle movement capacity and reaction time in animal models. While general methodologies for assessing these parameters in rodents exist, such as the rotarod test for motor coordination and the five-choice serial reaction time task (5-CSRTT) for attention and response speed, their application to this compound has not been documented in accessible research.
Physiological Process Modulation Studies
Detailed preclinical investigations into the specific modulatory effects of this compound on various physiological processes are not extensively reported in the current body of scientific literature. Elucidating how a compound interacts with and modulates physiological systems is a cornerstone of preclinical research, yet specific data for this compound remains limited.
Disease Model Investigations (Preclinical Focus)
The utility of a compound in preclinical research is often demonstrated through its application in various animal models of human diseases.
There is a scarcity of published preclinical research investigating the therapeutic potential of this compound in animal models of neurological conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy.
Information regarding the investigation of this compound in other specific preclinical disease models is not currently available in published research.
Animal Model Selection and Validation Criteria
The selection of appropriate animal models is a critical step in preclinical research, ensuring the translational relevance of the findings. The validation of these models typically relies on three main criteria:
Construct Validity: This refers to the extent to which the animal model recapitulates the theoretical rationale underlying the human condition. For instance, a genetic mouse model with a mutation in a serotonin (B10506) transporter gene (SERT) could be considered to have high construct validity for studying certain aspects of neuropsychiatric disorders where serotonin dysregulation is implicated. nih.govgrantome.com
Face Validity: This assesses the phenomenological similarity between the behaviors observed in the animal model and the symptoms of the human disorder. For example, an animal model of depression might exhibit behaviors analogous to anhedonia or behavioral despair. taconic.com
Predictive Validity: This is determined by the model's ability to predict the efficacy of treatments in humans. If a compound with known clinical efficacy in treating a specific disorder in humans shows a similar effect in the animal model, the model is said to have high predictive validity. nih.govtaconic.com
The rigorous application of these validation criteria is essential for the development and selection of animal models that can reliably inform clinical drug development. nih.govresearchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation
Pharmacokinetic/pharmacodynamic modeling is a critical component in drug development, serving to connect the concentration of a drug in the body over time with its observed effects. This relationship is instrumental in understanding the mechanism of action, determining effective dose ranges, and predicting clinical outcomes from preclinical data. The establishment of a PK/PD correlation involves measuring drug concentrations in biological matrices (such as plasma or tissue) at various time points and simultaneously assessing a relevant biological response or biomarker.
For a serotonin receptor antagonist like Benanserin, a preclinical PK/PD study would typically involve administering the compound to animal models and then correlating the measured plasma concentrations with a pharmacodynamic endpoint. This endpoint could be the occupancy of serotonin receptors in the brain, measured using techniques like positron emission tomography (PET), or a functional response known to be mediated by serotonin receptors, such as behavioral changes or alterations in neurotransmitter levels.
Unfortunately, specific studies that have undertaken such investigations for this compound and published the resulting data, including parameters that would populate data tables (e.g., EC50, Emax, receptor occupancy percentages at given plasma concentrations), could not be located. The initial characterization of Benanserin dates back to the mid-20th century, and it is possible that detailed PK/PD correlation studies as they are conducted today were not performed or were not extensively published in easily retrievable formats. wikipedia.org
Therefore, a detailed analysis of the preclinical pharmacokinetic and pharmacodynamic correlation for this compound, including research findings and data tables, cannot be provided at this time due to the lack of available source material in the scientific literature. Further research, potentially involving the retrieval of older, non-digitized scientific records, may be necessary to uncover any existing data on this specific aspect of this compound's preclinical profile.
Advanced Methodologies and Future Directions in Benanserin Hydrochloride Research
Application of Advanced Imaging Techniques in Preclinical Models
Advanced imaging techniques are crucial in modern drug development for non-invasively monitoring biological processes in real-time within animal models. bruker.comhsr.it Modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT) provide invaluable data on pharmacodynamics and pharmacokinetics. siemens-healthineers.comnews-medical.net These technologies allow researchers to visualize drug distribution, target engagement, and physiological responses, which can accelerate decision-making and improve the translation of preclinical findings to clinical applications. bruker.com Despite the transformative potential of these tools, there is no specific literature detailing the use of these advanced imaging modalities to study Benanserin hydrochloride in preclinical models.
Omics-Based Approaches for Target and Pathway Discovery
The era of 'omics'—including genomics, proteomics, and metabolomics—has revolutionized drug discovery by enabling a comprehensive, high-throughput analysis of biological samples. nih.govnih.gov These approaches are instrumental in identifying novel drug targets, elucidating mechanisms of action, and discovering biomarkers. nih.govastrazeneca.com By integrating large-scale datasets, researchers can build a holistic view of a drug's effect on cellular and physiological pathways. astrazeneca.comfrontiersin.org Artificial intelligence and machine learning platforms are increasingly used to analyze this complex data to identify and prioritize potential therapeutic targets. frontiersin.org However, a review of the literature indicates a lack of studies applying 'omics'-based methodologies specifically to investigate the targets and pathways of this compound.
Development of Novel this compound Analogues with Enhanced Selectivity
The synthesis of novel chemical analogues is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound. This process involves systematically modifying the chemical structure to enhance its interaction with the desired biological target while minimizing off-target effects. While the principles of designing analogues for enhanced selectivity are well-established, and examples exist for other compounds, there are no available research publications that describe the specific synthesis and evaluation of novel analogues of this compound with the goal of enhanced selectivity. researchgate.net
Ethical Considerations in Preclinical Animal Research
The use of animals in scientific research is governed by stringent ethical frameworks to ensure their welfare. nih.govnih.gov A central tenet of this is the principle of the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). wellbeingintlstudiesrepository.orgresearchgate.net All research involving animals must undergo rigorous ethical review to weigh the potential scientific benefits against the welfare of the animals. nih.gov While these ethical principles are universally applicable to all preclinical research, including any potential studies involving this compound, there are no specific ethical reviews or discussions in the literature that are uniquely focused on this compound. The general consensus is that all animal research, regardless of the specific substance being tested, must adhere to these established ethical guidelines. nih.govted.com
Despite a comprehensive search for preclinical studies related to this compound, no specific information was found regarding this particular chemical compound. The search results yielded general information on the challenges and strategies for translating preclinical research into clinical applications for various substances, but none of the retrieved data specifically mentioned this compound.
Therefore, it is not possible to provide an article on the "Translational Perspectives from Preclinical Studies of this compound" with the requested detailed sections on concordance and discrepancies in preclinical findings, the identification of predictive preclinical biomarkers, or strategies for enhancing its preclinical to clinical translation success. There is no publicly available research data on this compound within the scope of the provided search results to populate the requested content and data tables.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
